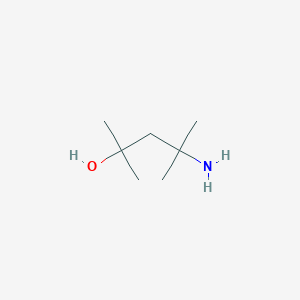

4-Amino-2,4-dimethylpentan-2-ol

Description

Propriétés

IUPAC Name |

4-amino-2,4-dimethylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2,8)5-7(3,4)9/h9H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBDFDDYHBJSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91875-44-4 | |

| Record name | 4-amino-2,4-dimethylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,4-dimethylpentan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-2-pentanol with ammonia or an amine source in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-2,4-dimethylpentan-2-ol may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2,4-dimethylpentan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols with different degrees of saturation.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or other nucleophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amino derivatives.

Applications De Recherche Scientifique

4-Amino-2,4-dimethylpentan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of 4-Amino-2,4-dimethylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4,4-Dimethylpentan-2-ol (CAS 6144-93-0)

- Molecular Formula : C7H16O

- Molecular Weight : 116.2 g/mol

- Key Differences: Lacks the amino group, reducing polarity and reactivity. Primarily used as a research chemical .

- Applications : Simpler alcohol backbone makes it suitable for solvent studies or as a precursor in esterification reactions.

4-Methoxy-4-methylpentan-1-amine Hydrochloride

- Synthesis: Derived from 5-(dibenzylamino)-2-methylpentan-2-ol via methylation (KH/MeI) .

- Key Differences : Methoxy (-OCH3) substitution and amine hydrochloride salt enhance solubility in polar solvents. The ionic form contrasts with the free base nature of the target compound.

- Reactivity : Likely more stable in acidic conditions due to the hydrochloride salt.

4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol (CAS 1247914-82-4)

- Structure : Features additional branching with a 3-methylpentan-2-yl group .

- Key Differences : Increased steric hindrance may reduce interaction with biological targets compared to the less-branched target compound.

4-Amino-2,2,6,6-tetramethylpiperidine (ST-2724)

- Molecular Formula : C9H19N

- Molecular Weight : 156.3 g/mol

- Key Differences : Cyclic piperidine structure with four methyl groups. Higher rigidity and boiling point .

- Safety : Classified as corrosive (Skin Category 1A) and toxic to aquatic life, posing greater hazards than the target compound .

(S)-3-Amino-2,4-dimethylpentan-2-ol (CAS 163453-95-0)

- Key Differences : Stereoisomerism affects chiral recognition in biological systems. The (S)-enantiomer may exhibit distinct pharmacokinetic profiles .

Comparative Data Table

*Note: CAS 91875-44-4 may represent a racemic mixture or distinct isomer of the target compound .

Key Findings and Implications

- Functional Group Influence: Amino alcohols like 4-Amino-2,4-dimethylpentan-2-ol exhibit dual reactivity (acid-base and nucleophilic properties) compared to non-amino analogs (e.g., 4,4-Dimethylpentan-2-ol).

- Safety Profiles: Cyclic amines (e.g., ST-2724) pose higher risks (corrosivity, aquatic toxicity) than acyclic amino alcohols .

- Stereochemistry: Enantiomers (e.g., (S)-3-amino-2,4-dimethylpentan-2-ol) highlight the importance of chirality in drug design .

Activité Biologique

4-Amino-2,4-dimethylpentan-2-ol, a compound with significant biochemical implications, has been the subject of various studies focusing on its biological activity. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies.

4-Amino-2,4-dimethylpentan-2-ol has a molecular formula of and a molecular weight of 131.22 g/mol. Its structure includes key functional groups: an amino group (-NH₂) and a hydroxyl group (-OH), which are crucial for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C7H17NO |

| Molecular Weight | 131.22 g/mol |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |

| Chiral Center | Yes (3S configuration) |

The biological activity of 4-Amino-2,4-dimethylpentan-2-ol is primarily mediated through its interaction with specific molecular targets, particularly enzymes and receptors. The following mechanisms have been proposed:

- Binding to Active Sites : The amino and hydroxyl groups can form hydrogen bonds with active sites on target proteins, modulating their activity.

- Selective Interaction : Its chiral nature may enable it to selectively interact with chiral receptors, resulting in specific biological outcomes.

- Influencing Enzymatic Pathways : Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes, thereby influencing various metabolic processes.

Applications in Research and Medicine

Research into 4-Amino-2,4-dimethylpentan-2-ol has revealed several potential applications:

- Biochemical Pathways : Investigated for its role in biochemical pathways and interactions with enzymes.

- Therapeutic Properties : Explored for its potential therapeutic properties, including its use as a precursor in drug development.

- Industrial Uses : Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Study on AAK1 Interaction

A prominent study highlighted the interaction of 4-Amino-2,4-dimethylpentan-2-ol with Adaptor Protein-2 Associated Kinase 1 (AAK1), a key regulator of endocytosis. This interaction suggests that the compound could influence cellular uptake mechanisms, which is critical for drug delivery systems.

Enzymatic Activity Modulation

Further investigations have focused on how this compound modulates enzymatic activity. For instance, studies indicate that it can alter the activity of certain enzymes by binding to their active sites, which may lead to significant biochemical effects.

Summary of Findings

The biological activity of 4-Amino-2,4-dimethylpentan-2-ol is characterized by its ability to interact with various molecular targets through specific mechanisms. Its potential applications span across biochemical research, medicinal chemistry, and industrial chemistry.

Future Directions

Ongoing research is essential to fully elucidate the biological pathways influenced by 4-Amino-2,4-dimethylpentan-2-ol and to explore its therapeutic potential in greater depth. Continued exploration into its interactions at the molecular level will enhance our understanding of its role in pharmacology and biochemistry.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-2,4-dimethylpentan-2-ol, and how can enantiomeric purity be ensured?

The synthesis typically involves reducing a precursor ketone or ester using agents like lithium aluminum hydride (LiAlH4), followed by chiral resolution steps. For enantiomeric purity, asymmetric hydrogenation or enzymatic catalysis may be employed. Advanced purification techniques such as preparative HPLC or crystallization with chiral resolving agents are critical .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

- NMR spectroscopy : To confirm the amino and hydroxyl group positions and stereochemistry.

- Mass spectrometry : For molecular weight verification (theoretical ~156.3 g/mol) .

- Polarimetry : To determine optical activity due to its chiral centers .

- Thermogravimetric analysis (TGA) : To assess thermal stability under experimental conditions .

Q. What safety protocols are essential for handling 4-Amino-2,4-dimethylpentan-2-ol in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (category 1A hazard) .

- Store in inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .

- Avoid contact with oxidizing agents or metals due to corrosive properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of 4-Amino-2,4-dimethylpentan-2-ol with biological targets?

Discrepancies may arise from differences in assay conditions (pH, temperature) or target protein conformations. To address this:

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.

- Use molecular dynamics simulations to model interactions with protein active sites, considering protonation states of the amino group .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

Q. How does the chiral center of 4-Amino-2,4-dimethylpentan-2-ol influence its pharmacological activity?

Enantiomers may exhibit divergent binding kinetics. For example, the (R)-enantiomer could show higher affinity for GABA receptors due to spatial compatibility, while the (S)-enantiomer may interact with amine oxidases. Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers and test activity via patch-clamp or enzyme inhibition assays .

Q. What experimental designs are recommended for studying its metabolic pathways in vivo?

- Isotope labeling : Synthesize <sup>13</sup>C- or <sup>15</sup>N-labeled analogs to track metabolites via LC-MS.

- Microsomal assays : Use liver microsomes to identify phase I metabolites (e.g., hydroxylation products).

- CYP450 inhibition studies : Evaluate interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Methodological Considerations

Q. How can researchers mitigate interference from the compound’s amino group in fluorescence-based assays?

- Derivatization : React the amino group with fluorescamine or dansyl chloride to quench intrinsic fluorescence.

- Background subtraction : Use a reference well containing the compound without the fluorescent probe .

Q. What analytical techniques are suitable for detecting degradation products during long-term stability studies?

- HPLC-DAD/ELSD : Monitor for peaks corresponding to oxidized (e.g., ketone derivatives) or hydrolyzed products.

- GC-MS : Identify volatile degradation byproducts, such as dimethylpentane fragments .

Q. How should contradictory data on its cytotoxicity be addressed in cell-based studies?

- Cell line validation : Test across multiple lines (e.g., HEK293, HepG2) to rule out lineage-specific effects.

- ROS assays : Measure reactive oxygen species (ROS) levels to determine if cytotoxicity is oxidative stress-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.